4,8,11,15-Tetraazaoctadecanedinitrile
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Overview
Description
4,8,11,15-Tetraazaoctadecanedinitrile is a chemical compound with the molecular formula C14H28N6. It is characterized by the presence of multiple nitrogen atoms within its structure, which contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,11,15-Tetraazaoctadecanedinitrile typically involves the reaction of specific amines with nitriles under controlled conditions. The process often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
4,8,11,15-Tetraazaoctadecanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitrile oxides, while reduction reactions may produce amines .
Scientific Research Applications
4,8,11,15-Tetraazaoctadecanedinitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,8,11,15-Tetraazaoctadecanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms allow it to form stable complexes with metal ions, which can influence various biochemical processes. The coordination abilities of the compound towards metal ions such as copper, nickel, cobalt, zinc, cadmium, and lead have been studied extensively .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: This compound is similar in structure but has a cyclic arrangement of nitrogen atoms.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This compound features methyl groups attached to the nitrogen atoms, altering its chemical properties.
Uniqueness
4,8,11,15-Tetraazaoctadecanedinitrile is unique due to its linear arrangement of nitrogen atoms and its ability to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and materials science .
Properties
CAS No. |
65229-10-9 |
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Molecular Formula |
C14H28N6 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
3-[3-[2-[3-(2-cyanoethylamino)propylamino]ethylamino]propylamino]propanenitrile |
InChI |
InChI=1S/C14H28N6/c15-5-1-7-17-9-3-11-19-13-14-20-12-4-10-18-8-2-6-16/h17-20H,1-4,7-14H2 |
InChI Key |
SBZRWWFPJAPOKC-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCC#N)CNCCNCCCNCCC#N |
Origin of Product |
United States |
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